molecular formula C19H18ClN3O3S2 B4670624 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide

1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide

Cat. No.: B4670624
M. Wt: 436.0 g/mol
InChI Key: YIZWSHDBLCFBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CBP-307 and belongs to the class of prolyl oligopeptidase inhibitors.

Mechanism of Action

CBP-307 inhibits the activity of prolyl oligopeptidase by binding to its active site. This results in the inhibition of the breakdown of neuropeptides that are involved in the regulation of various physiological processes. This, in turn, leads to the modulation of various neurotransmitter systems, which are implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
CBP-307 has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, serotonin, and glutamate systems. This modulation has been found to have beneficial effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

CBP-307 has several advantages for lab experiments. It is a potent and selective inhibitor of prolyl oligopeptidase, which makes it an ideal tool for studying the role of this enzyme in various physiological processes. However, CBP-307 has some limitations as well. It has poor solubility in water, which makes it difficult to use in some experimental settings.

Future Directions

There are several future directions for research on CBP-307. One direction is to study its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to develop more potent and selective inhibitors of prolyl oligopeptidase, which could have even greater therapeutic potential. Finally, research could be focused on improving the solubility of CBP-307, which could make it a more versatile tool for studying the role of prolyl oligopeptidase in various physiological processes.

Scientific Research Applications

CBP-307 has been studied extensively for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of prolyl oligopeptidase, an enzyme that is involved in the regulation of various physiological processes. Studies have shown that CBP-307 has potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-12-4-9-15-17(11-12)27-19(21-15)22-18(24)16-3-2-10-23(16)28(25,26)14-7-5-13(20)6-8-14/h4-9,11,16H,2-3,10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZWSHDBLCFBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide
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1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide
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1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide
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1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide
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1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide
Reactant of Route 6
1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide

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